![molecular formula C14H14FNO2S B5706489 N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706489.png)
N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide, also known as FMBS, is a chemical compound that has been extensively researched for its potential applications in medicinal chemistry. FMBS is a sulfonamide derivative that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine.
Scientific Research Applications
Fluorination Processes
- Ag-Assisted Fluorination : Wang et al. (2017) presented a direct fluorination process for 4,6-disubstituted 2-aminopyrimidines, highlighting the transformation into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, an important step in the chemoselective fluorination process (Chenxi Wang, Juewang Cai, Min Zhang, Xiaoming Zhao, 2017).
Medicinal Chemistry Applications
- Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, investigating the effects of substituents like fluorine atoms on cyclooxygenase-2 (COX-2) potency and selectivity (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Molecular Dynamics and Quantum Chemistry
- Chiral Fluorinating Agents : Sun et al. (2008) discussed the synthesis of novel chiral fluorinating agents, which involved the transformation of benzenesulfonamide derivatives (Huiliang Sun, Zhaopeng Liu, Long-Qian Tang, 2008).
- Corrosion Inhibition Studies : Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of benzenesulfonamide derivatives on iron surfaces (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Crystallography and Structural Analysis
- Crystal Structure Investigations : Suchetan et al. (2015) conducted an in-depth analysis of the crystal structures of benzenesulfonamide derivatives, focusing on intermolecular interactions and Hirshfeld surface analysis (P. Suchetan, S. Sreenivasa, K. S. Srivishnu, H. N. Lakshmikantha, G. Supriya, S. Naveen, N. K. Lokanath, 2015).
Organic Synthesis Applications
- Electrophilic Cyanation : Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles, demonstrating its efficacy in the electrophilic cyanation of aryl and heteroaryl bromides (P. Anbarasan, H. Neumann, M. Beller, 2011).
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-3-6-12(7-4-10)19(17,18)16-14-9-11(2)5-8-13(14)15/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQVKXDYUVREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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